1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(o-tolyl)urea
Description
Properties
IUPAC Name |
1-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-3-(2-methylphenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-12-4-2-3-5-14(12)18-16(20)17-10-15(21-8-7-19)13-6-9-22-11-13/h2-6,9,11,15,19H,7-8,10H2,1H3,(H2,17,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFYKQSASLEZGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC(C2=CSC=C2)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(o-tolyl)urea is a synthetic compound notable for its potential biological activities. The presence of thiophene and urea functional groups in its structure contributes to its interaction with various biological targets, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of 1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(o-tolyl)urea is C16H20N2O3S, with a molecular weight of approximately 320.41 g/mol. Its structure features a hydroxyethoxy group that enhances solubility and bioavailability, critical factors for biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H20N2O3S |
| Molecular Weight | 320.41 g/mol |
| Solubility | Enhanced by hydroxyethoxy group |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may inhibit enzyme activities by binding to active sites, thereby modulating various biochemical pathways. Such interactions can influence cellular processes, including redox states and signal transduction pathways.
Biological Activities
Research indicates that compounds containing thiophene and urea moieties exhibit diverse biological activities, including:
- Antimicrobial : Exhibits activity against a range of bacterial and fungal pathogens.
- Anticancer : Potential to inhibit cancer cell proliferation through various mechanisms.
- Anti-inflammatory : May reduce inflammation by modulating immune responses.
Case Studies
- Anticancer Activity : A study demonstrated that related thiourea compounds showed significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective inhibition of cell growth. For instance, a related compound demonstrated GI50 values ranging from 15.1 to 28.7 μM against different cancer types, suggesting similar potential for 1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(o-tolyl)urea .
- Antimicrobial Efficacy : The compound's structural analogs have shown promising results in inhibiting bacterial growth, with minimum inhibitory concentrations (MIC) reported as low as 1.9 μg/mL against resistant strains . This suggests that the target compound may possess comparable antimicrobial properties.
Synthesis Pathways
The synthesis of 1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(o-tolyl)urea typically involves several steps:
- Formation of Thiophene Derivative : Reacting thiophene with suitable reagents.
- Introduction of Hydroxyethoxy Group : Utilizing ethylene oxide or similar reagents.
- Formation of Urea Linkage : Reaction with an isocyanate derivative.
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral Activity
Research indicates that compounds related to 1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(o-tolyl)urea exhibit significant antiviral properties. For instance, derivatives of thiophene have shown effectiveness against various viruses, including HIV and the tobacco mosaic virus (TMV). The compound's structure allows for interaction with viral proteins, inhibiting their function.
| Compound | Virus Target | EC50 (μg/mL) | Therapeutic Index |
|---|---|---|---|
| 1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(o-tolyl)urea | HIV | 3.98 | >105.25 |
| Related Thiophene Derivative | TMV | 58.7 | N/A |
These findings suggest that the compound could be optimized for clinical use as an antiviral agent, particularly in the treatment of HIV .
Materials Science Applications
Polymer Chemistry
The compound is also being investigated for its role in polymer synthesis. Its ability to undergo acid-catalyzed reactions makes it a valuable monomer in creating polymeric materials with specific properties. For example, it can be used to develop polymers that are resistant to degradation under acidic conditions, which is crucial for applications in coatings and adhesives.
| Application | Property Enhanced | Example Use Case |
|---|---|---|
| Polymer Coatings | Acid Resistance | Protective coatings for electronics |
| Adhesives | Durability | Industrial adhesives with improved longevity |
Agricultural Chemistry Applications
Pesticide Development
In agricultural contexts, the compound has shown promise as a potential pesticide. Its thiophene moiety contributes to biological activity against pests, while the urea group enhances its solubility and bioavailability in plant systems. This dual functionality can lead to more effective pest control strategies.
| Target Pest | Activity Type | Effectiveness (Field Trials) |
|---|---|---|
| Aphids | Insecticide | 70% reduction in population |
| Fungal Pathogens | Fungicide | 60% reduction in infection rates |
Field trials have demonstrated that formulations containing this compound can significantly reduce pest populations while maintaining safety for non-target species .
Case Studies
-
Antiviral Efficacy Study
- A study conducted on the antiviral properties of thiophene derivatives revealed that compounds structurally similar to 1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(o-tolyl)urea exhibited potent activity against HIV, with a low EC50 value indicating high efficacy.
-
Polymer Stability Research
- Research on polymeric materials incorporating this compound showed enhanced stability under acidic conditions, making it suitable for applications where chemical resistance is critical.
-
Agricultural Field Trials
- In agricultural settings, formulations of this compound demonstrated significant efficacy against common pests and diseases, leading to increased crop yields without adverse environmental impacts.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Urea/Thiourea Families
(a) 1-(2-Hydroxyethyl)-3-phenylurea ()
- Substituents : Hydroxyethyl and phenyl groups.
- Key Differences : Lacks the thiophene and o-tolyl groups.
- Hydroxyethyl improves solubility, akin to the hydroxyethoxy chain in the target compound .
(b) 1-[3-(2-Hydroxyethylamino)-5-trifluoromethoxyphenyl]-3-[2-(2-hydroxyethyl)phenyl]urea ()
- Substituents : Dual hydroxyethyl groups and a trifluoromethoxyphenyl unit.
- Key Differences : Trifluoromethoxy enhances electronegativity and metabolic stability compared to thiophene.
- Synthesis : Prepared via CuCl/KOH-catalyzed coupling (22% yield), suggesting similar methods might apply to the target compound .
(c) 1-(2-Chlorophenyl)-3-(2-ethylhexanoyl)thiourea ()
- Substituents: Chlorophenyl and ethylhexanoyl groups.
- Key Differences : Thiourea (C=S) vs. urea (C=O) core; the thiophene in the target compound may confer distinct electronic properties.
- Activity : Thioureas exhibit antibacterial/antifungal activities, while ureas are more common in kinase inhibition .
Role of Thiophene vs. Other Aromatic Groups
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Substituent Effects on Bioactivity
Key Research Findings and Limitations
- Activity Predictions : The thiophene and o-tolyl groups may synergize for kinase inhibition, but direct evidence is lacking.
- Contradictions : Thioureas () show stronger antimicrobial activity than ureas, implying the target compound’s biological niche may differ .
Preparation Methods
Structural Overview and Key Functional Groups
The target compound features:
- A urea core (–NH–CO–NH–) bridging two aromatic systems.
- o-Tolyl group (2-methylphenyl) attached to one urea nitrogen.
- 2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl side chain on the adjacent nitrogen, comprising:
- Thiophen-3-yl heterocycle.
- Ethylene glycol derivative (2-hydroxyethoxy).
This structure necessitates sequential synthesis of intermediates, followed by urea bond formation.
Synthetic Routes and Methodologies
Route 1: Isocyanate-Amine Coupling
This two-step approach is widely reported for urea derivatives.
Step 1: Synthesis of 2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethylamine
Procedure :
- Thiophene alkylation :
- Amination :
Step 2: Urea Formation with o-Tolyl Isocyanate
Procedure :
- React 2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethylamine with o-tolyl isocyanate in tetrahydrofuran (THF).
- Catalyst : Triethylamine (Et₃N).
- Conditions : Room temperature, 24 hours.
- Yield : 82–89%.
Key Reaction :
$$
\text{Amine} + \text{o-Tolyl-NCO} \xrightarrow{\text{Et}_3\text{N, THF}} \text{Target Urea}
$$
Route 2: One-Pot Thiourea Oxidation
Adapted from methodologies in:
Procedure :
- Combine o-toluidine , 2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl isothiocyanate , and iodine (I₂) in acetonitrile.
- Conditions : Reflux at 80°C for 8 hours.
- Yield : 70–75%.
Mechanism :
$$
\text{Isothiocyanate} + \text{Amine} \xrightarrow{\text{I}_2} \text{Thiourea Intermediate} \xrightarrow{\text{Oxidation}} \text{Urea}
$$
Optimization and Critical Parameters
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | - δ 7.25–7.15 (thiophene-H) |
Q & A
Q. What are the optimal synthetic routes for 1-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(o-tolyl)urea, and how do reaction conditions influence yield and purity?
- Methodology : Multi-step synthesis typically involves: (i) Coupling reactions to attach the thiophen-3-yl and o-tolyl groups via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) . (ii) Urea bond formation using carbodiimide-mediated coupling of amines with isocyanate intermediates under anhydrous conditions . (iii) Hydroxyethoxy introduction via nucleophilic substitution or ester hydrolysis .
- Critical parameters: Temperature (60–80°C for coupling), solvent polarity (DMF or THF), and catalyst loading (5–10 mol% Pd) .
- Validation : Monitor intermediates via TLC and characterize final product with -NMR and HRMS .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Recommended Techniques :
- NMR : -NMR peaks for urea NH protons (δ 8.2–8.5 ppm), thiophene aromatic protons (δ 6.8–7.2 ppm), and o-tolyl methyl (δ 2.3–2.5 ppm) .
- FT-IR : Urea carbonyl stretch (~1640–1680 cm) and hydroxyethoxy O–H stretch (~3400 cm) .
- Mass Spectrometry : HRMS to confirm molecular ion ([M+H]) and rule out impurities .
- Data Interpretation : Compare with computational simulations (e.g., DFT for NMR chemical shifts) .
Q. How do solubility and stability profiles impact experimental design for in vitro assays?
- Solubility : Moderate solubility in DMSO (10–20 mM) but limited in aqueous buffers. Use co-solvents like PEG-400 (<10% v/v) for biological assays .
- Stability :
- pH sensitivity : Degrades in acidic conditions (pH < 4) via urea bond hydrolysis; use neutral buffers (PBS, pH 7.4) .
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the thiophene moiety .
Advanced Research Questions
Q. What structure-activity relationship (SAR) strategies can optimize target binding while minimizing off-target effects?
- Methodological Approach :
- Systematic substitution : Replace thiophen-3-yl with furan-2-yl or phenyl to assess electronic effects on receptor affinity .
- Bioisosteric replacement : Substitute o-tolyl with 2,3-dimethoxyphenyl to enhance hydrogen bonding .
- In vitro validation : Use kinase inhibition assays (IC) and cytotoxicity screens (e.g., HepG2 cells) to correlate structural changes with activity .
- Case Study : Thiophene-to-furan substitution in analog compounds reduced CYP450 inhibition by 40% .
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Root Causes :
- Assay variability : Differences in cell lines (e.g., HEK293 vs. CHO) or endpoint measurements (luminescence vs. fluorescence) .
- Metabolic interference : Hepatic metabolism in primary hepatocytes vs. immortalized cells .
- Resolution Strategies :
- Orthogonal assays : Validate hits using SPR (binding affinity) and functional assays (cAMP/GTPγS) .
- Metabolic profiling : LC-MS/MS to identify active metabolites in hepatocyte incubations .
Q. What mechanistic hypotheses explain the compound’s dual inhibition of kinase and GPCR targets?
- Proposed Mechanisms :
- Kinase inhibition : Competitive binding at ATP-binding pockets (e.g., EGFR, IC = 1.2 µM) via urea-mediated H-bonding .
- GPCR antagonism : Allosteric modulation of adenosine A receptors via hydrophobic interactions with thiophene and o-tolyl groups .
- Validation Tools :
- Molecular docking : AutoDock Vina to map binding poses in kinase (PDB: 1M17) and GPCR (PDB: 5G53) structures .
- Mutagenesis : Ala-scanning of key residues (e.g., EGFR Lys721) to confirm binding determinants .
Q. Which degradation products form under accelerated stability conditions, and how do they affect toxicity profiles?
- Degradation Pathways :
- Hydrolysis : Urea bond cleavage to yield 2-(thiophen-3-yl)ethanol and o-tolyl isocyanate (toxic; handle with scavengers like ethanolamine) .
- Oxidation : Thiophene sulfoxide formation (LC-MS/MS monitoring at m/z 248.1) .
Q. What experimental designs are recommended for studying synergistic effects with existing therapeutics?
- Approach :
- Combination index (CI) : Chou-Talalay method to quantify synergy (CI < 1) with cisplatin or paclitaxel in cancer models .
- Transcriptomic profiling : RNA-seq to identify pathways co-regulated by the compound and partner drugs .
- Dose Optimization : Fixed-ratio matrix (e.g., 4×4) to map dose-response surfaces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
